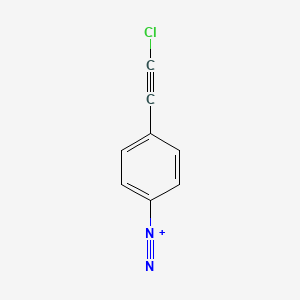
4-(Chloroethynyl)benzene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloroethynyl)benzene-1-diazonium is an organic compound with the molecular formula C8H4ClN2+ It is a diazonium salt, which means it contains a diazonium group (-N2+) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(Chloroethynyl)benzene-1-diazonium typically involves the diazotization of 4-(Chloroethynyl)aniline. The process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO2) is reacted with a strong acid such as hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ.
Diazotization Reaction: The 4-(Chloroethynyl)aniline is then treated with the freshly prepared nitrous acid in the presence of excess hydrochloric acid.
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts like this compound is scaled up by optimizing the reaction conditions, such as temperature control, concentration of reagents, and efficient mixing. The use of continuous flow reactors can enhance the safety and efficiency of the diazotization process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloroethynyl)benzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction.
Common Reagents and Conditions
Copper(I) Salts: Used in Sandmeyer reactions to replace the diazonium group with halides or cyanides.
Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.
Acids and Bases: Used to control the pH and facilitate the diazotization and coupling reactions.
Major Products Formed
4-(Chloroethynyl)chlorobenzene: Formed through substitution reactions.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Applications De Recherche Scientifique
4-(Chloroethynyl)benzene-1-diazonium has several applications in scientific research:
Synthetic Dyes: Used in the synthesis of azo dyes, which are important in the textile industry for coloring fabrics.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of functional materials with specific properties, such as conductive polymers and photoactive compounds.
Mécanisme D'action
The mechanism of action of 4-(Chloroethynyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium Chloride: A common diazonium salt used in similar substitution and coupling reactions.
4-(Bromoethynyl)benzene-1-diazonium: Similar to 4-(Chloroethynyl)benzene-1-diazonium but with a bromo group instead of a chloro group.
Uniqueness
This compound is unique due to the presence of both a chloro and an ethynyl group on the benzene ring, which can influence its reactivity and the types of products formed in its reactions. This combination of functional groups can lead to the formation of unique compounds with specific properties .
Propriétés
Numéro CAS |
919791-65-4 |
|---|---|
Formule moléculaire |
C8H4ClN2+ |
Poids moléculaire |
163.58 g/mol |
Nom IUPAC |
4-(2-chloroethynyl)benzenediazonium |
InChI |
InChI=1S/C8H4ClN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1 |
Clé InChI |
BJPYNLNADSJLOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CCl)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)

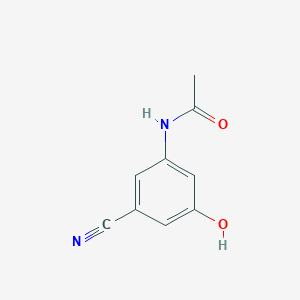
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)
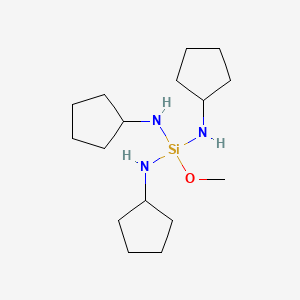
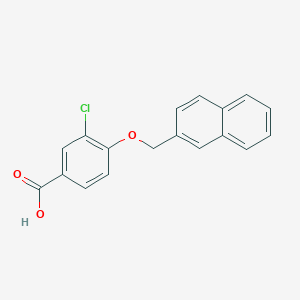
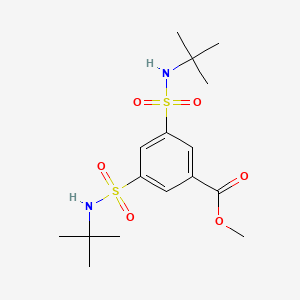
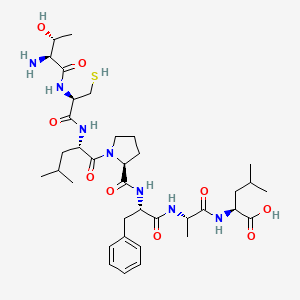
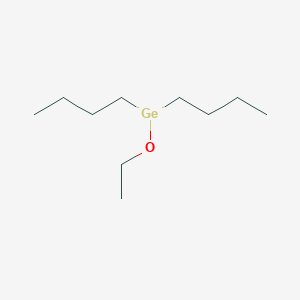
![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)
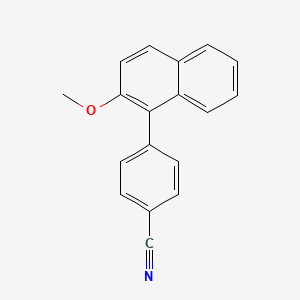
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)
